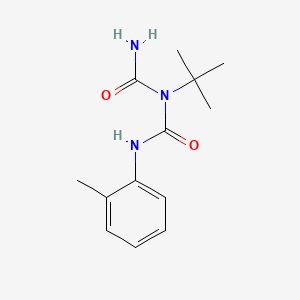

1-tert-Butyl-3-methyl-5-phenylbiuret

Beschreibung

1-tert-Butyl-3-methyl-5-phenylbiuret is a biuret derivative characterized by its unique substitution pattern. Its molecular formula is C₁₃H₁₉N₃O₂ with a monoisotopic mass of 249.14772 Da and an InChIKey of IYEFJBZXJPNGIQ-UHFFFAOYSA-N . The compound features a central urea backbone with three substituents: a bulky tert-butyl group, a methyl group, and an aromatic phenyl ring. This structural arrangement may influence its physicochemical properties, such as solubility and stability, which are critical for applications in organic synthesis or materials science.

Eigenschaften

CAS-Nummer |

76267-32-8 |

|---|---|

Molekularformel |

C13H19N3O2 |

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

1-tert-butyl-1-carbamoyl-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C13H19N3O2/c1-9-7-5-6-8-10(9)15-12(18)16(11(14)17)13(2,3)4/h5-8H,1-4H3,(H2,14,17)(H,15,18) |

InChI-Schlüssel |

IYEFJBZXJPNGIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)N(C(=O)N)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl-3-methyl-5-phenylbiuret typically involves the reaction of tert-butyl isocyanate with 3-methyl-5-phenylhydantoin under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-tert-Butyl-3-methyl-5-phenylbiuret undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-3-methyl-5-phenylbiuret has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound 1-sulfamoylpiperidine-3-carboxylic acid (C₆H₁₀N₂O₄S, monoisotopic mass: 230.06 Da, InChIKey: KBLUCECLFHXBOP-UHFFFAOYSA-N) serves as a structurally distinct comparator . While both compounds contain nitrogen and oxygen atoms, their functional groups diverge significantly:

- 1-tert-Butyl-3-methyl-5-phenylbiuret retains a biuret core (two urea-like linkages), which is absent in 1-sulfamoylpiperidine-3-carboxylic acid.

Molecular Properties

| Property | 1-tert-Butyl-3-methyl-5-phenylbiuret | 1-Sulfamoylpiperidine-3-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ | C₆H₁₀N₂O₄S |

| Monoisotopic Mass (Da) | 249.14772 | 230.06423 |

| InChIKey | IYEFJBZXJPNGIQ-UHFFFAOYSA-N | KBLUCECLFHXBOP-UHFFFAOYSA-N |

| Functional Groups | Biuret, tert-butyl, phenyl | Sulfamoyl, carboxylic acid, piperidine |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 4 | 6 |

Research and Patent Landscape

Both compounds share a lack of patents and peer-reviewed literature (0 patents, 0 literature entries for both) .

Key Observations and Limitations

- Structural Uniqueness : The tert-butyl and phenyl groups in 1-tert-Butyl-3-methyl-5-phenylbiuret may confer steric hindrance, limiting its utility in catalysis or supramolecular chemistry compared to smaller, more flexible analogs.

- Data Discrepancy: A conflicting molecular formula (C₁₇H₂₇NO₄) appears in the evidence for the biuret derivative, possibly due to a database error. The formula C₁₃H₁₉N₃O₂ is retained here as the most plausible based on biuret chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.